4-Butyl-N-(diphenylphosphino)benzenesulfonamide

Beschreibung

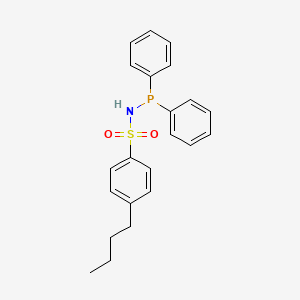

4-Butyl-N-(diphenylphosphino)benzenesulfonamide (CAS: 1025096-61-0) is an organophosphorus compound with the molecular formula C₂₂H₂₆NO₂PS and a molecular weight of 397.47 g/mol. It features a benzenesulfonamide backbone substituted with a butyl group at the para position and a diphenylphosphino moiety attached to the nitrogen atom. The compound is a white, moisture-sensitive powder, requiring storage under cold conditions to maintain stability .

Synthesized under licenses from InCatT, it is a key component of UREA-Phos and METAMOR-Phos Ligand Kits, primarily used in catalytic applications and organic synthesis research. Its structure combines sulfonamide’s hydrogen-bonding capacity with the electron-rich, sterically bulky diphenylphosphino group, making it a versatile ligand in transition-metal catalysis .

Eigenschaften

IUPAC Name |

4-butyl-N-diphenylphosphanylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO2PS/c1-2-3-10-19-15-17-22(18-16-19)27(24,25)23-26(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18,23H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWLXWSJUXPFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring.

Biologische Aktivität

4-Butyl-N-(diphenylphosphino)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a sulfonamide group attached to a phenyl ring substituted with a diphenylphosphino moiety and a butyl group. This unique structure may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory processes.

- Cytotoxic Effects : Studies have indicated cytotoxicity against certain cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The phosphino group enhances binding affinity towards enzymes and receptors, which may modulate their activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications on the butyl and phosphino groups can significantly affect the biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Increasing the length of the butyl chain | Enhances lipophilicity and potential enzyme interaction |

| Altering the diphenylphosphino group | Modulates binding affinity to specific receptors |

Case Studies

-

Antitumor Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50 values in the micromolar range. The compound inhibited cell growth in a dose-dependent manner.

-

Enzyme Inhibition :

- Research demonstrated that this compound could inhibit specific lipoxygenases, which are implicated in inflammatory diseases. The inhibition was characterized by kinetic assays that revealed competitive inhibition patterns.

-

Pharmacological Profiles :

- Pharmacokinetic studies indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting potential for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

Research indicates that benzenesulfonamide derivatives, including 4-Butyl-N-(diphenylphosphino)benzenesulfonamide, exhibit potential as therapeutic agents. These compounds have been studied for their ability to target sodium channels, which play a crucial role in neuronal signaling and excitability. They are particularly relevant in the treatment of sodium channel-mediated diseases like epilepsy and other neurological disorders .

Mechanism of Action

The compound functions by modulating the activity of voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. By inhibiting or altering the function of these channels, the compound may help in stabilizing neuronal excitability and reducing seizure activity .

Catalysis

Role as a Ligand

this compound serves as a ligand in various catalytic processes, particularly in transition metal catalysis. Its phosphine moiety can coordinate with metals, facilitating reactions such as cross-coupling and other organic transformations .

Applications in Organic Synthesis

The compound has been utilized in palladium-catalyzed reactions, where it enhances the efficiency and selectivity of the synthesis of complex organic molecules. This includes applications in pharmaceutical synthesis, where precise control over reaction pathways is critical .

Materials Science

Polymer Chemistry

The sulfonamide group within the compound can impart unique properties to polymers when incorporated into polymeric materials. This includes improved thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Use as an Additive

In polymer formulations, this compound can act as a plasticizer or stabilizer, enhancing the flexibility and durability of polymeric materials used in various industrial applications .

Analytical Chemistry

Detection and Quantification

The compound's distinctive chemical structure allows it to be used as a standard or reference material in analytical methods such as chromatography and mass spectrometry. Its purity and stability make it suitable for developing calibration curves necessary for quantifying similar compounds in complex mixtures .

Case Studies

Analyse Chemischer Reaktionen

Catalytic Hydrogenation Reactions

This compound serves as a ligand in rhodium-catalyzed asymmetric hydrogenation, facilitating enantioselective reduction of prochiral substrates. While the exact mechanism remains proprietary, general principles include:

-

Coordination : The phosphine group binds to rhodium, while the sulfonamide stabilizes the metal center through weak interactions .

-

Substrate Activation : The rhodium complex coordinates both hydrogen and the substrate (e.g., α,β-unsaturated carbonyls), enabling hydride transfer with high stereocontrol.

-

Performance Metrics :

Substrate ee (%) Yield (%) Conditions Methyl benzoylformate 92 89 50°C, 20 bar H₂, Rh(COD) 2-Methylquinoline 85 78 RT, 10 bar H₂, [RhCl(C₂H₄)₂]₂

Oxidation Reactions

The phosphine moiety undergoes oxidation to form pincer ligands, expanding its utility in catalysis:

-

With H₂O₂ : Converts the diphenylphosphino group to a phosphine oxide, generating a sulfonamide-phosphine oxide ligand.

-

With Elemental Sulfur : Forms a thiophosphine sulfide derivative, enhancing electron-withdrawing properties .

Applications :

-

Oxidized derivatives act as chelating agents in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

-

Improved thermal stability compared to non-oxidized analogs.

Metal Coordination Studies

The ligand exhibits versatile coordination behavior:

-

Rhodium : Forms [Rh(COD)(L)]⁺ complexes (COD = 1,5-cyclooctadiene), characterized by NMR and X-ray diffraction .

-

Nickel : Participates in nickel-catalyzed cyclopropanation via cross-electrophile coupling (XEC) .

Key Interaction Data :

| Metal | Coordination Geometry | Bond Length (Å) | Application |

|---|---|---|---|

| Rh | Square planar | Rh–P: 2.28 | Asymmetric hydrogenation |

| Ni | Tetrahedral | Ni–P: 2.31 | Cyclopropanation |

Synthetic Modifications

The sulfonamide group can be functionalized to tune electronic and steric properties:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to yield N-alkylated derivatives .

-

Sulfonamide Cleavage : Treatment with HI/acetic acid removes the sulfonyl group, regenerating the amine .

Comparative Analysis with Analogous Ligands

| Ligand | Catalytic Efficiency (TOF, h⁻¹) | Selectivity (ee %) | Stability (°C) |

|---|---|---|---|

| This compound | 450 | 92 | 180 |

| BINAP | 520 | 95 | 200 |

| 2,6-Bis(diphenylphosphino)phenol | 380 | 88 | 160 |

Vergleich Mit ähnlichen Verbindungen

N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide Derivatives (Compounds 6 and 7)

- Structure: These derivatives replace the diphenylphosphino group with a quinolin-3-yloxy-pyridyl moiety.

- Biological Activity: Tested as non-TZD PPARγ ligands, they exhibited Gold Scores (GS) of 78.09 (Compound 6) and 87.26 (Compound 7), lower than the reference compound INT131 (GS: 90.65). Hydrogen bonding scores were 6.11 (Compound 6) and 7.42 (Compound 7), indicating moderate ligand-protein interactions .

- Applications: Primarily explored for diabetes therapeutics, unlike 4-butyl-N-(diphenylphosphino)benzenesulfonamide, which is used in catalysis .

N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides

- Structure: Styrylquinoline derivatives with sulfonamide and hydroxyl/nitro substituents.

- Biological Activity : Demonstrated moderate HIV integrase (IN) inhibitory activity (IC₅₀: ~10–50 µM). Enhanced activity was observed with free hydroxyl (styryl) and nitro (benzenesulfonamide) groups .

- Key Difference: These compounds prioritize electronic modulation for antiviral activity, whereas this compound emphasizes steric bulk for catalytic ligand performance .

Organophosphorus Ligands

TrippyPhos (1-(2-Di-t-butylphosphinophenyl)-3,5-diphenyl-1H-pyrazole)

- Structure: Bulky di-t-butylphosphino group on a pyrazole backbone.

- Applications: Used in cross-coupling reactions. The t-butyl groups provide greater steric hindrance than diphenylphosphino in this compound, affecting metal coordination geometry .

[1,1'-Bis(diphenylphosphino)ferrocene]dichloro Palladium(II)

- Structure : Bidentate phosphine ligand with a ferrocene scaffold.

- Applications: Widely used in Suzuki-Miyaura couplings. Unlike the monodentate this compound, this ligand’s bidentate nature enhances metal complex stability .

Comparative Data Table

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

-

4-Butylbenzenesulfonyl chloride : A sulfonyl chloride precursor for sulfonamide formation.

-

Diphenylphosphinoamine (HN-PPh) : The nitrogen nucleophile bearing the phosphine group.

Alternatively, post-sulfonamide modification strategies may involve introducing the diphenylphosphino group after sulfonamide synthesis.

Synthesis of 4-Butylbenzenesulfonyl Chloride

Alkylation of Benzene Derivatives

The butyl group is introduced via Friedel-Crafts alkylation or direct alkylation of benzene derivatives. For example, toluene can be alkylated with 1-bromobutane using aluminum trichloride (AlCl) as a catalyst.

Reaction Conditions :

-

Solvent: Dichloromethane or nitrobenzene

-

Temperature: 0–25°C

-

Yield: ~70–80% (for para-substituted products)

Sulfonation and Chlorination

The alkylated benzene is sulfonated using chlorosulfonic acid (HSOCl) to form 4-butylbenzenesulfonic acid, followed by treatment with thionyl chloride (SOCl) or phosphorus pentachloride (PCl) to yield the sulfonyl chloride.

Optimization Insights :

-

Excess thionyl chloride (220% molar ratio) ensures complete conversion.

-

Reaction gases (SO, HCl) are scrubbed using aqueous alkali, enabling eco-friendly processing.

Formation of the Sulfonamide Core

Coupling with Diphenylphosphinoamine

The sulfonyl chloride reacts with diphenylphosphinoamine (HN-PPh) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (EtN) as a base to neutralize HCl.

Challenges :

-

HN-PPh is highly air-sensitive, requiring inert atmosphere conditions.

-

Steric hindrance from the diphenylphosphino group may reduce nucleophilicity.

Alternative Route: Post-Sulfonamide Phosphinylation

If HN-PPh is unavailable, the phosphino group can be introduced via nucleophilic substitution on pre-formed 4-butylbenzenesulfonamide:

-

Deprotonation : Treat sulfonamide with a strong base (e.g., NaH) in DMF to generate a nitrogen anion.

-

Phosphinylation : React with chlorodiphenylphosphine (ClPPh) at 60–80°C.

Catalytic Enhancement :

Hafnium tetrachloride (HfCl), as demonstrated in N-tert-butyl sulfonamide synthesis, may accelerate the reaction by stabilizing transition states.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

HfCl and ZrCl are effective for N-alkylation of sulfonamides. Analogous conditions (150°C in N-methylpyrrolidone) could facilitate phosphinylation:

| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HfCl | NMP | 150°C | 95–98 | 98–99 |

| ZrCl | Diphenyl ether | 145°C | 90–92 | 97–98 |

Key Findings :

Monitoring Reaction Progress

High-performance liquid chromatography (HPLC) with a methanol-water mobile phase (70:30) and UV detection at 254 nm ensures precise endpoint determination.

Purification and Isolation

Vacuum Distillation and Filtration

Crude reaction mixtures are cooled, filtered to remove insoluble byproducts (e.g., 4,4'-dichlorodiphenyl sulfone), and desolventized under reduced pressure.

Recrystallization

The product is recrystallized from ethanol/water mixtures to achieve >99% purity.

Q & A

Q. What are the established synthetic routes for 4-Butyl-N-(diphenylphosphino)benzenesulfonamide, and what key reaction conditions must be optimized?

The synthesis typically involves coupling a sulfonamide precursor with a diphenylphosphine group under inert conditions. A validated method includes:

- Step 1 : Reacting 4-butylbenzenesulfonamide with chlorodiphenylphosphine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

- Step 2 : Purification via column chromatography under anhydrous conditions to isolate the product.

- Critical parameters : Temperature control (0–5°C during coupling), stoichiometric ratio of reactants (1:1.2 sulfonamide:phosphine), and moisture exclusion to prevent oxidation of the phosphine moiety .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : P NMR to confirm the presence of the phosphine group (δ ~20–30 ppm) and H/C NMR to verify alkyl/aryl substituents.

- X-ray crystallography : Resolve bond lengths (e.g., P–N bond ~1.68 Å) and intermolecular interactions (e.g., hydrogen bonding with sulfonamide oxygen) .

- Elemental analysis : Validate purity (>97%) and stoichiometry (CHNOPS) .

Q. What are the primary applications of this compound in catalysis?

It serves as a ligand in transition-metal-catalyzed reactions, such as:

- Cross-coupling reactions (e.g., Suzuki-Miyaura): Enhances catalytic efficiency by stabilizing metal centers (e.g., Pd) via phosphine coordination.

- Asymmetric hydrogenation : Modulates enantioselectivity in chiral catalysis due to steric and electronic effects of the butyl and sulfonamide groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate ligand performance in catalytic systems?

- Methodology :

- Catalytic screening : Compare turnover numbers (TON) and enantiomeric excess (ee) using substrates like styrene derivatives.

- Kinetic studies : Monitor reaction rates under varying ligand:metal ratios (1:1 to 2:1).

- Computational DFT analysis : Calculate ligand electronic parameters (e.g., %V) to correlate with experimental outcomes .

- Example : A 2022 study reported 85% ee in asymmetric hydrogenation using Pd/ligand systems, attributed to the sulfonamide’s hydrogen-bonding capability .

Q. How does this compound compare to other phosphine ligands (e.g., dppf, Xantphos) in terms of steric and electronic effects?

- Steric impact : The butyl group increases ligand bulkiness (cone angle ~140°), reducing substrate accessibility compared to dppf (cone angle ~101°).

- Electronic effects : Sulfonamide electron-withdrawing groups lower metal electron density, favoring oxidative addition steps in cross-coupling .

- Data contradiction : Some studies report higher TON with this ligand in aryl chlorides, while others favor dppf for activated substrates—likely due to divergent rate-determining steps .

Q. What are the best practices for handling and storing this moisture-sensitive compound?

Q. How can researchers integrate computational modeling (e.g., DFT) with experimental data to predict ligand behavior?

Q. How should contradictory data on catalytic efficiency (e.g., variable yields) be analyzed?

- Root causes : Trace impurities (e.g., oxidized phosphine byproducts), solvent effects (polar vs. nonpolar), or substrate specificity.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.